

A Comprehensive Technical Guide to 1-(4-Methoxyphenyl)-2-phenylethanone

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Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)-2-phenylethanone

Cat. No.: B030599

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This guide provides an in-depth analysis of **1-(4-Methoxyphenyl)-2-phenylethanone**, a ketone derivative of significant interest in organic synthesis and medicinal chemistry. We will delve into its fundamental chemical and physical properties, established synthesis protocols, and its applications as a versatile intermediate in the development of novel pharmaceutical agents and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Core Chemical Identity and Molecular Descriptors

1-(4-Methoxyphenyl)-2-phenylethanone is a diaryl ketone characterized by a methoxy-substituted phenyl ring and a benzyl group attached to the carbonyl carbon. This seemingly simple structure belies a rich chemical reactivity that makes it a valuable building block in synthetic chemistry. A precise understanding of its various identifiers is paramount for accurate documentation and retrieval of scientific data.

Nomenclature and Synonyms

The compound is known by several names in scientific literature and chemical catalogs, which can sometimes lead to confusion. The systematic IUPAC name is **1-(4-methoxyphenyl)-2-phenylethanone**^[1]. However, it is frequently referred to by a variety of synonyms. Clarity in identifying these synonyms is crucial for comprehensive literature searches and unambiguous communication in a research setting.

Common Synonyms:

- 4'-Methoxy-2-phenylacetophenone[1][2][3][4][5]
- Deoxy-4-methoxybenzoin[1][3][5][6]
- p-Anisyl Benzyl Ketone[1][4]
- Benzyl 4-methoxyphenyl ketone[3][5][6]
- 4-Methoxydeoxybenzoin[1][5]
- 1-(4-Methoxyphenyl)acetophenone[1][2][4]
- 2-Phenyl-p-methoxyacetophenone[1][5]

It is important to distinguish **1-(4-Methoxyphenyl)-2-phenylethanone** from a related compound, desoxyanisoin (also known as 1,2-bis(4-methoxyphenyl)ethanone), with which it is sometimes confused in the literature[7][8][9]. The presence of two methoxy groups in desoxyanisoin significantly alters its physical and chemical properties.

Chemical Identifiers

For unequivocal identification in databases and regulatory documents, a set of standardized chemical identifiers is used. These identifiers are algorithmically generated from the molecular structure and provide a unique fingerprint for the compound.

Identifier	Value	Source
CAS Registry Number	1023-17-2	[1] [2] [10]
PubChem CID	231093	[1]
IUPAC Name	1-(4-methoxyphenyl)-2-phenylethanone	[1]
InChI	InChI=1S/C15H14O2/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3	[1]
InChIKey	PLALKSRAHVYFOH-UHFFFAOYSA-N	[1] [2] [5]
Canonical SMILES	<chem>COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2</chem>	[1] [2] [11]
Molecular Formula	C15H14O2	[1] [2] [3] [12]
Molecular Weight	226.27 g/mol	[1] [2] [3] [6] [11] [12]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.

Physical State and Appearance

Under standard conditions, **1-(4-Methoxyphenyl)-2-phenylethanone** exists as an off-white to pale yellow crystalline solid[\[12\]](#)[\[13\]](#). It possesses a mild aromatic odor[\[12\]](#)[\[13\]](#).

Key Physical Constants

The following table summarizes the key physical constants for **1-(4-Methoxyphenyl)-2-phenylethanone**. It is worth noting that some discrepancies exist in the reported melting points in the literature, which may be attributable to variations in purity or crystalline form. The more commonly cited range is in the mid-70s degrees Celsius.

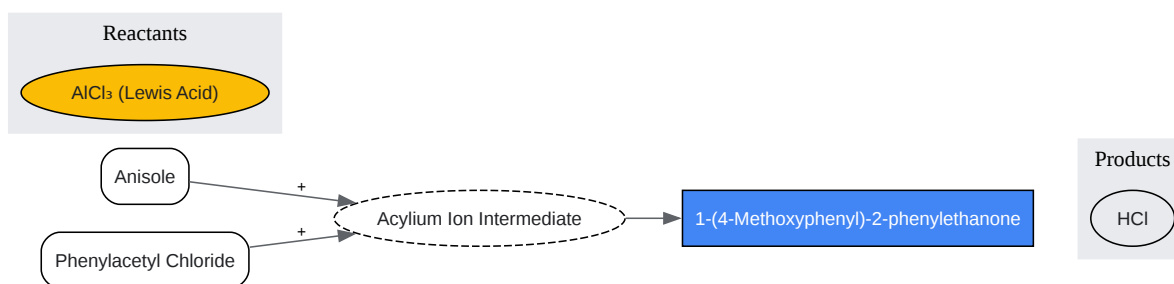
Property	Value	Source
Melting Point	75.0 to 77.0 °C	
Boiling Point	380.0 ± 17.0 °C at 760 mmHg	[2][3][6]
Density	1.1 ± 0.1 g/cm ³	[2][3][6]
Flash Point	173.2 ± 14.5 °C	[2]
Solubility	Slightly soluble in water; soluble in organic solvents such as ethanol and acetone.	[12][13]

Synthesis and Reactivity

The synthesis of **1-(4-Methoxyphenyl)-2-phenylethanone** can be approached through several classical organic chemistry reactions. The choice of synthetic route often depends on the availability of starting materials, desired scale, and purity requirements.

Common Synthetic Pathways

A prevalent method for the synthesis of **1-(4-Methoxyphenyl)-2-phenylethanone** is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction typically involves the reaction of anisole with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.



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Caption: Friedel-Crafts acylation for the synthesis of **1-(4-Methoxyphenyl)-2-phenylethanone**.

Experimental Protocol: Friedel-Crafts Acylation

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with anhydrous aluminum chloride in a dry, inert solvent such as dichloromethane or carbon disulfide under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reactants:** A solution of phenylacetyl chloride in the same solvent is added dropwise to the stirred suspension of aluminum chloride at a low temperature (typically 0-5 °C) to form the acylium ion intermediate.
- **Electrophilic Aromatic Substitution:** Anisole is then added dropwise to the reaction mixture, maintaining the low temperature. The reaction is subsequently allowed to warm to room temperature and stirred for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).
- **Workup:** The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction and Purification:** The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure **1-(4-Methoxyphenyl)-2-phenylethanone**.

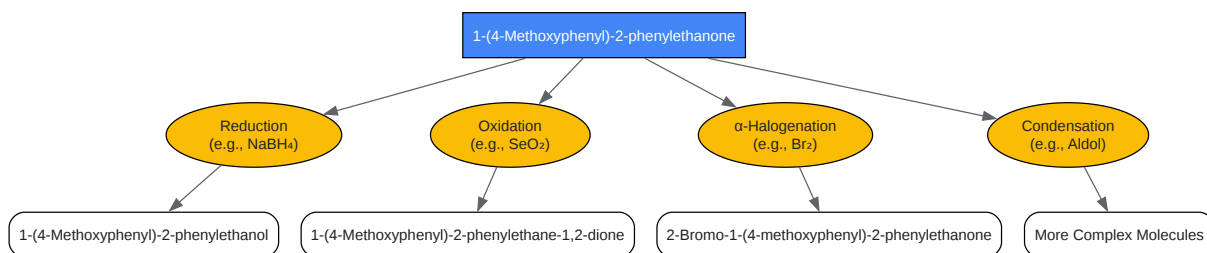
Applications in Research and Development

The utility of **1-(4-Methoxyphenyl)-2-phenylethanone** primarily lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly those with potential biological activity.

Pharmaceutical Intermediate

This compound serves as a key precursor in the synthesis of various pharmaceutical agents[12][13]. The ketone functionality and the adjacent methylene group are reactive sites that allow for a wide range of chemical transformations, including:

- Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 1-(4-methoxyphenyl)-2-phenylethanol, another valuable intermediate[14].
- Oxidation: The methylene group can be oxidized to a carbonyl, forming 1-(4-methoxyphenyl)-2-phenylethane-1,2-dione[15].
- Halogenation: The α -methylene group can be halogenated, for instance, with bromine, to produce 2-bromo-1-(4-methoxyphenyl)-2-phenylethanone, a reactive alkylating agent for further synthetic elaborations.
- Condensation Reactions: The α -protons are acidic and can be deprotonated to form an enolate, which can then participate in various condensation reactions (e.g., aldol, Claisen) to build more complex carbon skeletons.



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Caption: Key chemical transformations of **1-(4-Methoxyphenyl)-2-phenylethanone**.

Safety and Handling

While specific toxicological data for **1-(4-Methoxyphenyl)-2-phenylethanone** is not extensively documented in publicly available literature, standard laboratory safety precautions for handling chemical reagents should be strictly followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container[12][13].

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(4-Methoxyphenyl)-2-phenylethanone is a foundational building block in organic synthesis with significant implications for the pharmaceutical and chemical industries. Its well-defined chemical identity, coupled with its versatile reactivity, makes it an indispensable tool for the modern synthetic chemist. This guide has provided a comprehensive overview of its synonyms, identifiers, physicochemical properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the field.

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